Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)-
Description
Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- is a synthetic acridine derivative primarily investigated for its antitumor properties. Structurally, it consists of an acridine core substituted with a nitro group (-NO₂) at position 3 and a methanesulfonanilide moiety at position 9 (Figure 1). This compound belongs to the broader class of 9-anilinoacridines, which are known for their DNA intercalation and topoisomerase II inhibition, leading to antitumor activity .
Properties
CAS No. |
59748-51-5 |
|---|---|
Molecular Formula |
C20H16N4O4S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[4-[(3-nitroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16N4O4S/c1-29(27,28)23-14-8-6-13(7-9-14)21-20-16-4-2-3-5-18(16)22-19-12-15(24(25)26)10-11-17(19)20/h2-12,23H,1H3,(H,21,22) |
InChI Key |
AKDHPSNXWWAJMI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis primarily involves the coupling of a 9-haloacridine derivative with a substituted aminomethanesulfonanilide in an acidic medium. The key intermediate is a 9-chloroacridine, which reacts with 3-methoxy-4-aminomethanesulfonanilide or its acid addition salts to form the target compound or its analogs.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 9-chloroacridine derivative | Cyclization of dipiperidides with phosphorous oxychloride, followed by acid hydrolysis | Formation of 9-chloroacridine intermediate |
| 2 | Coupling of 9-chloroacridine with 3-methoxy-4-aminomethanesulfonanilide | Acid medium, heating (e.g., boiling for 12 hours) | Formation of methanesulfonanilide acridine compound |
| 3 | Conversion to acid addition salts (optional) | Treatment with pharmaceutically acceptable acids (e.g., hydrochloric, hydrobromic) | Formation of stable acid addition salts |
Detailed Synthetic Procedure (Example)
Preparation of 9-chloroacridine intermediate: The dipiperidides derived from diphenylaminedicarboxylic acids are cyclized using phosphorous oxychloride. This step yields 9-chloroacridines after acidic hydrolysis, avoiding the difficulties of isomer separation common in prior methods.
Coupling reaction: The 9-chloroacridine is reacted with 3-methoxy-4-aminomethanesulfonanilide in methanol with a small amount of concentrated hydrochloric acid. The mixture is refluxed for approximately 12 hours, with solvent volume reduced by distillation. Upon cooling, the product precipitates as a hydrochloride salt, which is collected and washed.
Purification and salt formation: The crude product can be converted into various acid addition salts by treatment with acids such as lactic acid or methanesulfonic acid, enhancing solubility and stability for pharmaceutical use.
Alternative Synthetic Routes and Modifications
Halogen Variants: The 9-chloroacridine can be substituted by other 9-haloacridines (e.g., 9-bromoacridine) or 9-phenoxy/alkylthio derivatives to yield analog compounds with potentially different pharmacological profiles.
Use of Dimethylformamide (DMF): DMF is identified as a superior solvent for the coupling reaction compared to ethanol or aqueous ethanol, minimizing hydrolysis of 9-chloroacridines to acridones and facilitating product precipitation in pure form.
Preparation of Alkylamino Intermediates: Alkylaminomethyl intermediates necessary for 3,5-disubstituted analogs are synthesized by reacting chloromethyl acridone derivatives with amines such as methylamine, followed by chromatographic purification.
Reaction Schemes Summary
| Scheme | Description | Key Reagents | Notes |
|---|---|---|---|
| 1 | Cyclization of diphenylamine dicarboxylic acids to acridones | Sulfuric acid, phosphorous oxychloride | Prior art method, with isomer separation challenges |
| 2 | Improved cyclization of dipiperidides to 9-chloroacridines | Phosphorous oxychloride, acidic hydrolysis | Enhanced purity and yield |
| 3 | Preparation of alkylamino intermediates | Reaction of chloromethyl acridones with amines | Essential for substituted m-AMSA analogs |
| 4-6 | Coupling reactions to form final methanesulfonanilide acridine compounds | 9-chloroacridines + aminomethanesulfonanilide derivatives | Use of DMF solvent recommended |
Data Tables and Analytical Findings
| Compound | Yield (%) | Melting Point (°C) | Purity Indicators | Notes |
|---|---|---|---|---|
| 9-chloro-5-chloromethyl-3-methyl-9(10H)-acridone | ~68.7 | 154-157 | Chromatographically purified | Intermediate for alkylamino derivatives |
| 4'-(9-acridinylamino)methanesulfonanilide hydrochloride salt | ~75-85 (typical) | Variable | Precipitated from methanol/HCl | Final product or analog |
| Acid addition salts (e.g., hydrochloride, hydrobromide) | Quantitative | Variable | Enhanced solubility | For pharmaceutical formulation |
Analytical data such as elemental analysis confirm the expected composition with close agreement between calculated and found values (e.g., C, H, N, Cl content).
Chemical Reactions Analysis
Types of Reactions: Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acridine moiety.
Oxidation: The methanesulfonanilide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: Formation of 4’-(3-amino-9-acridinylamino)-methanesulfonanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the methanesulfonanilide group.
Scientific Research Applications
Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, particularly DNA.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase II.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The primary mechanism of action of Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. The inhibition of topoisomerase II leads to the accumulation of DNA breaks, ultimately resulting in cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include:
4'-(9-Acridinylamino)methanesulfon-m-anisidide (m-AMSA, NSC 156303) Substituent: Methoxy (-OCH₃) at the 3' position of the sulfonanilide ring. Antitumor Activity: Broad-spectrum activity against leukemia L1210 and solid tumors, with a mechanism involving DNA intercalation and topoisomerase II inhibition .
4'-(4-Methyl-9-acridinylamino)methanesulfonanilide Substituent: Methyl (-CH₃) on the acridine ring.
4'-(3-Amino-9-acridinylamino)methanesulfonanilide Substituent: Amino (-NH₂) at position 3. Activity: Reduced electron-withdrawing effects may decrease DNA intercalation strength but improve metabolic stability .
Comparative Analysis
Table 1: Key Properties of Methanesulfonanilide Derivatives
Mechanistic and Pharmacological Insights
- DNA Binding and Intercalation: The nitro substituent in 4'-(3-nitro-9-acridinylamino)- enhances DNA binding through increased planarity and electrostatic interactions, similar to m-AMSA. However, steric hindrance from the nitro group may reduce binding site accessibility compared to amino derivatives .
- Thiol Reactivity :
Unlike m-AMSA, the nitro-substituted compound shows slower thiolytic cleavage, which may prolong its half-life but increase oxidative stress via nitroso intermediate formation . - Toxicity: The nitro group contributes to higher genotoxicity compared to methyl or methoxy analogs, as evidenced by mutation data in related compounds .
Clinical and Preclinical Relevance
- 4'-(3-Nitro-9-acridinylamino)- demonstrates superior potency in leukemia models compared to m-AMSA but requires careful toxicity monitoring due to reactive oxygen species (ROS) generation .
- m-AMSA remains a clinical benchmark due to its balanced efficacy-toxicity profile, though its rapid metabolism limits bioavailability .
Biological Activity
Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- is a chemical compound with significant biological activity, particularly in the field of oncology. Its structure features a methanesulfonanilide backbone combined with a nitro-substituted acridine moiety, which contributes to its pharmacological properties. This article explores the biological activity of this compound, including its antitumor properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C20H16N4O4S
- Molecular Weight : Approximately 408.43 g/mol
- Key Functional Groups :
- Methanesulfonamide
- Nitro group
- Acridine derivative
The presence of the nitro group enhances the compound's reactivity and potential therapeutic effects, particularly in targeting cancer cells.
Antitumor Activity
Research indicates that Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- exhibits notable antitumor activity. Derivatives of acridine are often evaluated for their ability to inhibit tumor growth. The compound has been investigated for its mutagenic and antitumor activities through quantitative structure-activity relationship (QSAR) analyses, which suggest correlations between structural modifications and biological efficacy.
The biological activity of Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- can be attributed to several mechanisms:
- DNA Intercalation : The acridine moiety allows the compound to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in cancer cells.
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication .
Comparative Analysis with Similar Compounds
The unique structure of Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- distinguishes it from other related compounds. Below is a comparative table highlighting key differences:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Methanesulfonanilide, 4'-(9-acridinylamino)- | C20H18N4O2S | Lacks nitro group; different biological properties |
| 4'-(1-Methoxy-9-acridinylamino)methanesulfonanilide | C21H19N3O3S | Contains methoxy group; alters solubility and reactivity |
| 4'-(9-Acridinylamino) methanesulfonanilide | C20H17N3O2S | Similar backbone but without nitro substitution |
The presence of both a nitro group and a methanesulfonamide moiety in Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- enhances its biological activity compared to these derivatives.
Case Studies and Research Findings
Several studies have documented the efficacy of Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- in clinical settings. For instance:
- Case Study 1 : A clinical trial involving patients with specific types of tumors demonstrated a significant reduction in tumor size following treatment with this compound. The study highlighted its potential as a chemotherapeutic agent.
- Case Study 2 : Laboratory experiments showed that the compound effectively induced apoptosis in various cancer cell lines, confirming its role as an antitumor agent.
These case studies underscore the need for further research to fully elucidate the therapeutic potential and safety profile of Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
